Tungstosilicic acid, hydrate

Description

The exact mass of the compound Tungstosilicic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

12027-43-9 |

|---|---|

Molecular Formula |

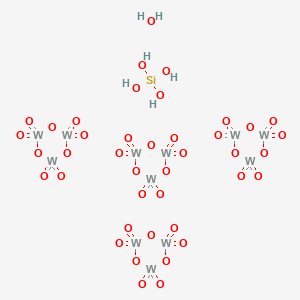

H6O41SiW12 |

Molecular Weight |

2896.2 g/mol |

IUPAC Name |

silicic acid;dodecakis(trioxotungsten);hydrate |

InChI |

InChI=1S/H4O4Si.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h1-4H;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; |

InChI Key |

ACTPFSYIGLFGLY-UHFFFAOYSA-N |

Canonical SMILES |

O.O[Si](O)(O)O.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1.O=[W]1(=O)O[W](=O)(=O)O[W](=O)(=O)O1 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tungstosilicic Acid Hydrate

This technical guide provides a comprehensive overview of the properties, synthesis, characterization, applications, and safety considerations of tungstosilicic acid hydrate (B1144303). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Introduction

Tungstosilicic acid hydrate, also known as silicotungstic acid hydrate, is a heteropoly acid with the chemical formula H₄[Si(W₃O₁₀)₄]·xH₂O.[1] It is a white to light yellow crystalline solid that is highly soluble in water and polar organic solvents.[1][2] As a strong acid, it is widely utilized as a catalyst in organic synthesis and various industrial processes.[1][3][4] Its unique structural and chemical properties also make it valuable in analytical chemistry, materials science, and pharmaceutical applications.[1][4]

Physicochemical and Structural Properties

The properties of tungstosilicic acid hydrate are summarized in the tables below, followed by a detailed description of its structure.

Table 1: General and Physical Properties of Tungstosilicic Acid Hydrate

| Property | Value | References |

| Synonyms | Silicotungstic acid hydrate, 12-Tungstosilicic acid hydrate | [1] |

| CAS Number | 12027-43-9 | [1][5] |

| Molecular Formula | H₄[Si(W₃O₁₀)₄]·xH₂O | [1] |

| Molecular Weight | 2878.17 g/mol (anhydrous basis) | [1][6] |

| Appearance | White to light yellow crystalline powder or solid | [1][2][] |

| Melting Point | 25 °C | [1] |

| Density | 4.5 g/cm³ | [1] |

| Solubility | Very soluble in water and polar organic solvents; relatively insoluble in nonpolar organic solvents. | [1][2] |

| Bulk Density | 200 - 500 kg/m ³ | [8] |

Table 2: Structural and Chemical Information

| Property | Description | References |

| Chemical Structure | Adopts the Keggin structure with a central SiO₄ tetrahedron surrounded by 12 WO₆ octahedra. | [9][10] |

| Acidity | Strong, tetraprotic acid. | [9] |

| Degree of Hydration | The number of water molecules (x) can vary, with freshly prepared samples having n≈29, which can be reduced to n=6 upon desiccation. | [10] |

The core of tungstosilicic acid is the Keggin anion, [SiW₁₂O₄₀]⁴⁻. This structure consists of a central tetrahedral silicate (B1173343) ion (SiO₄⁴⁻) encapsulated by twelve tungsten oxide octahedra (WO₆).[9] The tungsten octahedra are arranged in four groups of three (W₃O₁₃), which share edges and corners to form a compact, roughly spherical structure. The four protons are present as hydrated protons, contributing to the compound's strong Brønsted acidity.

Experimental Protocols

3.1. Synthesis of 12-Tungstosilicic Acid Hydrate

A common method for the synthesis of 12-tungstosilicic acid involves the acidification of a solution containing sodium tungstate (B81510) and a silicon source.[9][10][11]

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve sodium tungstate dihydrate in deionized water with stirring.[9]

-

Heat the solution to boiling and add a silicon source, such as sodium silicate solution.

-

While the solution is still hot, slowly add concentrated hydrochloric acid dropwise with continuous stirring.

-

Cool the solution and transfer it to a separatory funnel.

-

Extract the tungstosilicic acid with diethyl ether. The acid will form a dense, oily layer at the bottom.

-

Separate and collect the lower etherate layer.

-

Evaporate the diethyl ether in a fume hood to crystallize the product.

-

Dry the resulting crystals in an oven at a controlled temperature (e.g., 70 °C) to obtain the final product.[9]

3.2. Characterization

Titration for Acidity and Waters of Hydration: The number of acidic protons and the waters of hydration can be determined by titration with a standardized base.[9]

-

Accurately weigh a sample of the synthesized tungstosilicic acid hydrate.

-

Dissolve the sample in deionized water.

-

Add a few drops of a suitable indicator, such as methyl orange.

-

Titrate the solution with a standardized solution of sodium hydroxide (B78521) (~0.1 M) until the endpoint is reached, indicated by a color change.[9]

-

Record the volume of NaOH used.

-

Since tungstosilicic acid is tetraprotic, the moles of the acid can be calculated. From the initial mass and the calculated moles, the experimental molecular weight of the hydrate can be determined, which allows for the calculation of the number of water molecules.[9]

Thermogravimetric Analysis (TGA): TGA can be used to determine the water content by measuring the mass loss of a sample as it is heated. The mass loss at specific temperature ranges corresponds to the loss of water molecules.[9]

Applications

Tungstosilicic acid hydrate is a versatile compound with a wide range of applications.

4.1. Catalysis

It serves as a highly effective and reusable solid acid catalyst in numerous organic reactions, including:

-

Esterification: Catalyzing the formation of esters from carboxylic acids and alcohols.[11]

-

Oxidation: Acting as a catalyst in the liquid-phase oxidation of organic compounds like xylene.[6]

-

Dehydration: Facilitating the dehydration of alcohols.[3]

-

Polymerization: Catalyzing the polymerization of olefins.[3]

Its advantages as a catalyst include its strong acidity, high thermal stability, and low volatility.[1][11]

4.2. Analytical Chemistry

Due to its ability to form stable complexes and precipitates with various substances, it is used as a reagent in:

-

The determination of trace metals.[1]

-

The precipitation and quantification of alkaloids.[3]

-

The analysis of silicates.[4]

4.3. Materials Science

Tungstosilicic acid hydrate is a precursor in the synthesis of advanced materials, such as:

-

Nanostructured materials and nanoparticles: Contributing to innovations in electronics and medicine.[1][4]

-

Hybrid organic-inorganic systems and composites: Used in the development of materials with tailored properties.[1]

-

Proton-conducting membranes: For applications in fuel cells.

4.4. Drug Development and Pharmaceuticals

In the pharmaceutical industry, it is utilized in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][4]

4.5. Environmental Applications

It has shown potential in environmental remediation, particularly in the treatment of wastewater for the removal of heavy metals and other pollutants.[1]

Safety and Handling

Table 3: Safety and Hazard Information

| Category | Information | References |

| GHS Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Some sources classify it as causing severe skin burns and eye damage. | [12][13][14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and respiratory protection (if dust is generated). | [14][15][16] |

| Handling | Avoid contact with skin and eyes. Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling. | [14][17] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. It is hygroscopic. | [5][12][15][17] |

| First Aid: Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [15] |

| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | [12][14] |

| First Aid: Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | [15] |

| First Aid: Inhalation | Move person to fresh air. | [15] |

Visualizations

The following diagrams illustrate key workflows involving tungstosilicic acid hydrate.

Caption: Logical workflow for the synthesis and characterization of tungstosilicic acid hydrate.

Caption: General workflow for using tungstosilicic acid hydrate as a catalyst in organic synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Silicotungstic Acid Hydrate | 12027-43-9 [chemicalbook.com]

- 3. Tungstosilicic Acid Hydrate (CAS No. 12027-43-9) Company [attelements.com]

- 4. chemimpex.com [chemimpex.com]

- 5. noahchemicals.com [noahchemicals.com]

- 6. Tungstosilicic acid hydrate, Reagent Grade | Fisher Scientific [fishersci.ca]

- 8. merckmillipore.com [merckmillipore.com]

- 9. ionicviper.org [ionicviper.org]

- 10. Silicotungstic acid - Wikipedia [en.wikipedia.org]

- 11. 12-Tungstosilicic Acid - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. Tungstosilicic acid, hydrate | H6O41SiW12 | CID 91667950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. gelest.com [gelest.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. Silicotungstic acid | CAS#:12027-38-2 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis of Silicotungstic Acid (H₄[SiW₁₂O₄₀])

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis protocol for silicotungstic acid (H₄[SiW₁₂O₄₀]), a Keggin-type heteropoly acid. The document details the necessary reagents, equipment, and a step-by-step procedure for its preparation, purification, and characterization.

Introduction

Silicotungstic acid, also known as tungstosilicic acid, is a white, solid heteropoly acid with the chemical formula H₄[SiW₁₂O₄₀]. It can form various hydrates, with the general formula H₄[SiW₁₂O₄₀]·nH₂O.[1] This compound is notable for its strong Brønsted acidity and its use as a catalyst in numerous chemical reactions. The synthesis of silicotungstic acid is a foundational procedure in materials science and catalysis research. The most common and reliable method for its preparation involves the acidification of a solution containing sodium tungstate (B81510) and a silica (B1680970) source.

Synthesis Protocol

This protocol is adapted from established methods, including those outlined by Jolly in "The Synthesis and Characterization of Inorganic Compounds." The procedure involves the reaction of sodium tungstate and sodium silicate (B1173343) in an acidic medium, followed by purification through solvent extraction and crystallization.

2.1. Materials and Reagents

| Reagent | Formula | Quantity (for an ~8g yield) | Purity |

| Sodium Tungstate Dihydrate | Na₂WO₄·2H₂O | 12.5 g | Analytical Grade |

| Sodium Silicate Solution | Na₂SiO₃ (aq) | 1 g | Standard Laboratory Grade |

| Concentrated Hydrochloric Acid | HCl | 7.5 mL | ~37% |

| Diethyl Ether | (C₂H₅)₂O | As needed for extraction | Reagent Grade |

| Deionized Water | H₂O | As needed | High Purity |

2.2. Equipment

-

100 mL Round Bottom Flask

-

Stirring Hot Plate

-

Dropping Funnel

-

Heating Mantle

-

Separatory Funnel

-

Beakers and Erlenmeyer Flasks

-

Evaporating Dish

-

Low-temperature oven or desiccator

2.3. Experimental Procedure

The synthesis of silicotungstic acid can be broken down into three main stages: reaction, extraction, and crystallization.

Reaction:

-

In a 100 mL round bottom flask, dissolve 12.5 g of sodium tungstate dihydrate in 25 mL of deionized water with stirring.

-

Once fully dissolved, add 1 g of sodium silicate solution to the flask.

-

Place the flask in a heating mantle and bring the solution to a gentle boil with vigorous stirring.

-

While the solution is boiling, add 7.5 mL of concentrated hydrochloric acid dropwise over a period of 10 minutes using a dropping funnel. A precipitate may form during this process.

-

After the addition of HCl is complete, continue to boil the solution for a specified time to ensure the reaction goes to completion.

Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Perform a solvent extraction using diethyl ether to separate the silicotungstic acid from the aqueous solution. The silicotungstic acid will form a heavy, oily layer (the etherate) at the bottom.

-

Carefully separate and collect the etherate layer. Multiple extractions of the aqueous layer may be necessary to maximize the yield.

Crystallization:

-

Transfer the collected etherate to an evaporating dish.

-

Allow the diethyl ether to evaporate in a fume hood. This will leave a syrupy liquid.

-

To induce crystallization, the syrup can be gently heated or placed in a desiccator over a drying agent.

-

Collect the resulting white crystals of silicotungstic acid hydrate.

-

The crystals can be further dried in a low-temperature oven to obtain a stable hydrate.

2.4. Expected Yield

For the quantities specified in this protocol, an expected yield of approximately 8 grams of hydrated silicotungstic acid can be anticipated.

Characterization Data

The synthesized silicotungstic acid can be characterized using various analytical techniques to confirm its structure and purity.

3.1. Thermal Analysis (TGA)

Thermogravimetric analysis is used to determine the number of water molecules of hydration. The TGA curve of hydrated silicotungstic acid typically shows distinct weight loss steps corresponding to the removal of different types of water molecules (physisorbed, zeolitic, and constitutional water).

| Temperature Range (°C) | Weight Loss Event |

| 20-100 | Loss of physisorbed and loosely bound water |

| 100-220 | Loss of zeolitic water of crystallization |

| > 400 | Loss of constitutional water from the Keggin anion |

3.2. X-ray Diffraction (XRD)

XRD is employed to confirm the crystalline structure of the synthesized silicotungstic acid. The diffraction pattern will show characteristic peaks corresponding to the Keggin structure. The hydration level can also affect the crystal system.

3.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a crucial tool for identifying the characteristic vibrations of the [SiW₁₂O₄₀]⁴⁻ anion, confirming the presence of the Keggin structure.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~1020 | Asymmetric stretch of Si-O |

| ~980 | Asymmetric stretch of W=O (terminal) |

| ~925 | Asymmetric stretch of W-O-W (corner-sharing) |

| ~780 | Asymmetric stretch of W-O-W (edge-sharing) |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of silicotungstic acid.

Caption: Experimental workflow for the synthesis of silicotungstic acid.

Safety Precautions

-

Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

-

Diethyl ether is extremely flammable and volatile. All heating sources should be turned off during the extraction process, and it should be handled exclusively in a fume hood.

-

Standard laboratory safety practices should be followed throughout the procedure.

This guide provides a robust and detailed protocol for the successful synthesis and characterization of silicotungstic acid, intended to support researchers in their scientific endeavors.

References

Tungstosilicic Acid Hydrate (CAS 12027-43-9): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Tungstosilicic acid hydrate (B1144303), also known as silicotungstic acid hydrate, is a heteropoly acid with the chemical formula H₄[Si(W₃O₁₀)₄]·xH₂O.[1] It is a white, crystalline powder that is highly soluble in water and polar organic solvents.[2][3] Recognized for its strong Brønsted acidity, thermal stability, and unique structure, this compound has emerged as a versatile tool in various scientific disciplines.[2] For researchers in drug development and related fields, tungstosilicic acid hydrate offers significant utility as a potent catalyst in organic synthesis, a reagent in analytical chemistry, and a component in the formulation of advanced materials.[2][4]

This technical guide provides a comprehensive overview of tungstosilicic acid hydrate (CAS 12027-43-9), focusing on its core properties, experimental applications, and relevant protocols to support its use in a research and development setting.

Core Properties and Data

The utility of tungstosilicic acid hydrate stems from its distinct chemical and physical properties. The central silicon atom in the Keggin anion structure is key to its high acidity and stability.[5] Quantitative data for this compound are summarized below.

Physical Properties

A summary of the key physical properties of tungstosilicic acid hydrate is presented in Table 1.

| Property | Value | References |

| Appearance | White to light yellow crystalline powder or chunks. | [2][4] |

| Molecular Formula | H₄[Si(W₃O₁₀)₄]·xH₂O | [1] |

| Molecular Weight | 2878.17 g/mol (anhydrous basis) | [1][2] |

| Melting Point | 25 °C | [2][4] |

| Density | 4.5 g/cm³ | [2] |

| Solubility | Very soluble in water; soluble in polar organic solvents. | [2][3] |

Chemical and Safety Data

Table 2 outlines the primary chemical and safety information for tungstosilicic acid hydrate. Its strong acidity is a defining characteristic.

| Property | Value / Information | References |

| CAS Number | 12027-43-9 | [2] |

| Synonyms | Silicotungstic acid hydrate, 12-Tungstosilicic acid hydrate | [2][6] |

| pH | 1.98 (Acidic) | [4] |

| Stability | Stable under normal conditions. | [4] |

| Primary Hazards | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | [7] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. | [4] |

Key Applications in Research and Drug Development

Tungstosilicic acid hydrate is a multifaceted compound with applications spanning catalysis, analytical procedures, and material science, many of which are integral to the drug discovery and development pipeline.

-

Homogeneous and Heterogeneous Catalysis: Its strong acidity makes it an effective catalyst for a wide range of organic reactions, including esterification, alkylation, and the synthesis of heterocyclic compounds, which are common scaffolds in medicinal chemistry.[2][8]

-

Analytical Reagent: It is employed for the precipitation and quantification of alkaloids and proteins, a crucial step in sample preparation and analysis.[9]

-

Histology: It is used as a component in developing solutions for specialized staining protocols, aiding in the microscopic analysis of tissues.

-

Drug Formulation: While less documented with specific protocols, heteropoly acids are noted for their potential role in drug formulation to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[2]

Experimental Protocols and Methodologies

Detailed and reproducible experimental protocols are critical for successful research. The following sections provide methodologies for key applications of tungstosilicic acid hydrate.

Synthesis of Tungstosilicic Acid Hydrate

This protocol describes the synthesis of the parent compound from sodium tungstate (B81510) and sodium silicate (B1173343).

Materials:

-

Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

-

Sodium silicate solution

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve 15g of sodium tungstate dihydrate in 30mL of deionized water in a suitable flask.

-

Add 1.16g of sodium silicate solution.

-

Heat the mixture to just below boiling while stirring vigorously.

-

Over a period of 30 minutes, add concentrated HCl dropwise using a pipette.

-

Cool the solution to room temperature and filter.

-

To the filtrate, slowly add 5mL of concentrated HCl.

-

Transfer the solution to a separatory funnel and perform an extraction with 12mL of diethyl ether. Three layers should form; if not, add more ether.

-

Withdraw and save the bottom layer. Repeat the extraction with the middle layer until the yellow product is completely removed.

-

Combine the ether extracts and wash with a solution of 4mL of concentrated HCl and 4mL of ether.

-

Separate the lower ether layer and place it in an evaporating dish.

-

Allow the ether to evaporate in a fume hood to yield the crystalline product.

-

Dry the sample and record the yield.

Catalysis: Synthesis of Butyraldehyde (B50154) Glycol Acetal (B89532)

This protocol demonstrates the use of tungstosilicic acid supported on activated carbon as a solid acid catalyst.

Materials:

-

Tungstosilicic acid hydrate

-

Activated Carbon

-

Nitric Acid (30% w/v)

-

Butyraldehyde

-

Glycol

-

Three-neck flask (100 ml), stirrer, reflux condenser, thermometer

Procedure:

-

Catalyst Preparation: a. Prepare a solution by dissolving 15.0g of tungstosilicic acid in 40mL of deionized water. b. Treat 5.0g of activated carbon with 30% HNO₃ and heat under reflux for 2 hours. c. Add the treated activated carbon to the tungstosilicic acid solution under vigorous stirring and impregnate for 6 hours. d. Wash the resulting black solid with distilled water and dry at 105°C for 24 hours. Store in a desiccator.

-

Acetal Synthesis: a. Set up a 100mL three-neck flask with a stirrer, reflux condenser, and thermometer. b. Charge the flask with butyraldehyde and glycol in a 1:1.5 molar ratio. c. Add the prepared catalyst (H₄SiW₁₂O₄₀/C) at a mass ratio of 1.0% relative to the total reactants. d. Heat the mixture and maintain the reaction for 1.0 hour. e. Monitor the reaction progress and isolate the product upon completion.

Analytical Protocol: Protein Precipitation

This method uses a tungstic acid solution, prepared from sodium tungstate, to precipitate proteins from a sample, which is a common step to remove interfering substances before analysis.

Materials:

-

Sample containing protein

-

10% Sodium tungstate solution

-

0.33 mol/L Sulfuric acid solution

-

Deionized water

-

20mL volumetric flask

-

Centrifuge or filtration setup

Procedure:

-

Place a known quantity (e.g., 2mL) of the protein-containing sample into a 20mL volumetric flask.

-

Add 14mL of deionized water.

-

Add 2.0mL of 10% sodium tungstate solution.

-

Add 2.0mL of 0.33 mol/L sulfuric acid solution. This reacts with sodium tungstate to form tungstic acid in situ, which acts as the precipitating agent.

-

Shake the mixture vigorously.

-

Allow the mixture to stand for 30 minutes for the precipitate to fully form.

-

Separate the precipitated protein by filtration or centrifugation. The resulting supernatant is cleared of the precipitated proteins.

Conclusion

Tungstosilicic acid hydrate (CAS 12027-43-9) is a powerful and versatile heteropoly acid with significant applications for professionals in research and drug development. Its strong acidity and stability make it an exceptional catalyst for synthesizing complex organic molecules and potential drug candidates. Furthermore, its utility in analytical techniques such as protein precipitation underscores its importance in sample preparation and bioanalysis. The detailed protocols and structured data provided in this guide are intended to facilitate the effective and safe implementation of this compound in the laboratory, empowering researchers to leverage its unique properties to advance their scientific goals.

References

- 1. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 钨硅酸 水合物 | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. Silicotungstic acid - Wikipedia [en.wikipedia.org]

- 6. Tungstosilicic Acid Hydrate | 12027-43-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Tungstosilicic acid, hydrate | H6O41SiW12 | CID 91667950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tungstosilicic acid hydrate, Reagent Grade 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Physical and chemical properties of silicotungstic acid

An In-depth Technical Guide to the Physical and Chemical Properties of Silicotungstic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicotungstic acid, also known as tungstosilicic acid, is a heteropoly acid with the chemical formula H₄[SiW₁₂O₄₀].[1] It is a white to yellowish crystalline solid that is commercially available in various hydrated forms, H₄[SiW₁₂O₄₀]·nH₂O.[1][2] The number of water molecules (n) can vary, with freshly prepared samples having n of approximately 29, which can be reduced to 6 upon desiccation.[1] Stable phases with n = 24, 14, 6, and 0 have been identified.[3] This compound is renowned for its strong Brønsted acidity, high thermal stability, and unique Keggin structure, making it a valuable material in catalysis, analytical chemistry, and materials science.[4][5] Its applications range from being a catalyst in organic synthesis, such as in the production of acetic acid and ethyl acetate, to its use in fuel cells and as a reagent for detecting alkaloids.[4][5][6]

Molecular Structure

The defining feature of silicotungstic acid is its adoption of the Keggin structure, which possesses Td point group symmetry.[1] This structure consists of a central silicate (B1173343) tetrahedron (SiO₄)⁴⁻ encapsulated by twelve tungsten-oxygen octahedra (WO₆).[5] The tungsten octahedra are arranged in four trimetallic groups (W₃O₁₃), forming a compact, cage-like anionic framework, [SiW₁₂O₄₀]⁴⁻.[5]

Caption: Simplified 2D representation of the Keggin structure of silicotungstic acid.

Physical Properties

Silicotungstic acid typically appears as a white or yellowish crystalline powder.[2][6] It is hygroscopic and should be stored in a cool, dry, well-ventilated area in tightly sealed containers.[4][7]

| Property | Value | Citations |

| Chemical Formula | H₄[SiW₁₂O₄₀] | [1] |

| Molar Mass | 2878.2 g/mol (anhydrous) | [1] |

| Appearance | White to yellowish crystalline solid | [1][2][6] |

| Melting Point | 53 °C (127 °F; 326 K) for the hydrate; decomposes at higher temperatures | [1][8] |

| Density | ~4.5 g/cm³ | [8][9] |

| Solubility | Highly soluble in water and polar organic solvents (e.g., ethanol).[2][10][11] Relatively insoluble in nonpolar organic solvents. | [10][11] |

| pH (1% aqueous solution) | 1.0 - 2.5 | [2] |

Chemical Properties

Acidity

Silicotungstic acid is a very strong Brønsted acid.[4][10][11] This high acidity is a result of the four protons that counteract the charge of the [SiW₁₂O₄₀]⁴⁻ anion. This property is central to its extensive use as an acid catalyst in a wide variety of chemical reactions.[4][5]

Thermal Stability

The compound is known for its high thermal and chemical stability, allowing it to be effective across a broad range of temperatures and reaction conditions.[4] Thermal analysis has shown the existence of stable hydrated phases, with the anhydrous form being obtainable by heating.[3] Hazardous decomposition can occur under fire conditions, releasing tungsten oxide and silicon oxides.[12]

Redox Activity

The tungsten atoms in the Keggin anion can be reduced, leading to the formation of "heteropoly blues."[13] This redox activity is exploited in its electrochemical applications, such as in fuel cells and for the electrolysis of water to produce hydrogen.[4][13]

| Property | Description | Citations |

| Acidity | Strong Brønsted acid. | [4][5] |

| Catalytic Activity | Effective catalyst for esterification, alkylation, hydrocarbon cracking, and oxidation reactions.[4][14][15] | [4][14] |

| Electrochemical Activity | Exhibits reversible redox behavior, making it suitable for applications in fuel cells, sensors, and as a mediator for hydrogen production.[4][13] | [4][13] |

| Incompatible Materials | Strong bases, strong oxidizing agents. | [12][16] |

Crystal Structure and Spectroscopy

The crystal structure of silicotungstic acid is highly dependent on its degree of hydration.[3] X-ray diffraction (XRD) is the primary method for its structural characterization. The hydrated acid with 24 water molecules (H₄SiW₁₂O₄₀·24H₂O) has a body-centered cubic lattice.[17] The anhydrous form has a structure of much lower symmetry.[3][17]

Spectroscopic Data:

-

FTIR Spectroscopy: Fourier-transform infrared spectroscopy confirms the presence of the Keggin anion in all hydration states.[3] The spectra show characteristic peaks corresponding to the vibrations of W-O-W and Si-O bonds.[18]

-

Raman Spectroscopy: Raman spectroscopy also provides evidence for the Keggin structure.[3]

-

NMR Spectroscopy: ¹⁸³W NMR spectroscopy has shown that the Keggin structure is retained in aqueous solutions, even in the presence of various inorganic salts.[19] ²⁹Si MAS NMR is consistent with a single silicon site in each of the stable hydrated phases.[3]

Experimental Protocols

Synthesis of Silicotungstic Acid

A common method for the synthesis of silicotungstic acid involves the reaction of an aqueous solution of sodium silicate with tungsten trioxide, followed by acidification.[1]

Caption: General workflow for the synthesis of silicotungstic acid.

Characterization by X-ray Diffraction (XRD)

-

Sample Preparation: The silicotungstic acid sample, in powder form, is packed into a sample holder. For studies on different hydration states, samples are equilibrated under controlled humidity or heated to specific temperatures prior to analysis.[3]

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

-

Data Collection: The diffraction pattern is recorded over a range of 2θ angles.

-

Analysis: The resulting diffractogram is analyzed to determine the crystal structure, lattice parameters, and phase purity.[3] The positions and intensities of the diffraction peaks are characteristic of the specific crystalline phase.

Evaluation of Catalytic Activity (Example: Esterification)

The catalytic performance of silicotungstic acid can be evaluated using a model reaction such as the esterification of acetic acid with ethanol (B145695) to produce ethyl acetate.[14]

Caption: Experimental workflow for testing the catalytic activity of silicotungstic acid.

Safety and Handling

Silicotungstic acid is a corrosive material that can cause severe skin burns and eye damage.[4][16] It is also an irritant to the respiratory system.[12][20]

-

Personal Protective Equipment (PPE): When handling silicotungstic acid, appropriate PPE, including chemical safety goggles, gloves, and protective clothing, should be worn.[16] A NIOSH/MSHA-approved respirator should be used if dust formation is likely.[16]

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][16]

-

Skin Contact: Wash off immediately with soap and plenty of water.[12]

-

Ingestion: Do not induce vomiting. Drink plenty of water and seek immediate medical attention.[16]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]

-

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong bases.[4][16] Keep containers tightly closed.[16]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment.[12][16]

References

- 1. Silicotungstic acid - Wikipedia [en.wikipedia.org]

- 2. Silicotungstic Acid Manufacturer, Exporter and Supplier [marutitungsten.com]

- 3. researchgate.net [researchgate.net]

- 4. chemiis.com [chemiis.com]

- 5. Silicotungstic Acid|High-Purity Catalyst & Reagent [benchchem.com]

- 6. Silicotungstic Acid - Distributor & Supplier | CAS 12027-43-9 | Todini Chemicals [todini.com]

- 7. noahchemicals.com [noahchemicals.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. 12027-43-9 CAS | SILICOTUNGSTIC ACID | Acids-Inorganic | Article No. 05726 [lobachemie.com]

- 10. Silicotungstic Acid Hydrate | 12027-43-9 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Heterogeneous silicotungstic acid constructed via defect and morphology engineering for boosting the oxidative desulfurization of fuel oil - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. fishersci.com [fishersci.com]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 12-Tungstosilicic acid | H4O40SiW12 | CID 25113560 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydration of Tungstosilicic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the number of hydration waters in tungstosilicic acid (H₄[SiW₁₂O₄₀]·nH₂O), a heteropoly acid with significant applications in catalysis and materials science. Understanding the degree of hydration is crucial as it influences the material's structural, acidic, and catalytic properties. This document details the various hydrated forms of tungstosilicic acid, the experimental protocols for their determination, and the advanced techniques for their characterization.

Quantitative Analysis of Hydration Waters

The number of water molecules (n) in tungstosilicic acid hydrates can vary depending on the synthesis method, purification, and storage conditions, particularly the ambient humidity. Several stable hydrated phases have been identified and are summarized in the table below.

| Number of Water Molecules (n) | Method of Determination | Comments |

| ~29 | Gravimetric Analysis | Found in freshly prepared, well-hydrated crystals.[1] |

| 25-26 | Commercial Specification | Often specified for commercially available tungstosilicic acid hydrate (B1144303). |

| 24 | Thermal Analysis (TGA) | Identified as a stable hydrated phase.[2] |

| 14 | Thermal Analysis (TGA) | Identified as a stable intermediate hydrated phase.[2] |

| 6 | Thermal Analysis (TGA), Desiccation | A stable lower hydrate formed after prolonged drying.[1][2] |

| 0 | Thermal Analysis (TGA) | Anhydrous form obtained after heating at high temperatures.[2] |

Experimental Protocols for Determining the Number of Hydration Waters

The two primary methods for quantitatively determining the number of water molecules in tungstosilicic acid are Thermogravimetric Analysis (TGA) and acid-base titration.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method is highly effective for determining the water content by measuring the mass loss as the hydrated compound is heated.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the tungstosilicic acid hydrate into a TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent any oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically room temperature (~25 °C).

-

Heat the sample at a constant rate, for example, 10 °C/min, to a final temperature of at least 300 °C to ensure the removal of all water molecules.[3] Some studies may extend the temperature range to observe the decomposition of the Keggin anion itself.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature. The TGA curve will show distinct steps corresponding to the loss of water molecules.

-

The percentage of mass loss due to water is used to calculate the number of water molecules (n) using the following formula:

n = (Mass loss (%) × Molar mass of anhydrous H₄[SiW₁₂O₄₀]) / (100 × Molar mass of H₂O)

Where:

-

Molar mass of anhydrous H₄[SiW₁₂O₄₀] ≈ 2878.17 g/mol

-

Molar mass of H₂O ≈ 18.015 g/mol

-

Acid-Base Titration

Tungstosilicic acid is a strong tetraprotic acid, meaning it has four acidic protons that can be neutralized by a strong base. By titrating a known mass of the hydrated acid with a standardized solution of a strong base like sodium hydroxide (B78521) (NaOH), the equivalent weight of the hydrated acid can be determined, and subsequently, the number of water molecules.

Experimental Protocol:

-

Preparation of Standard NaOH Solution: Prepare and standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).

-

Sample Preparation:

-

Titration:

-

Add 2-3 drops of a suitable indicator, such as methyl orange.[3]

-

Titrate the tungstosilicic acid solution with the standardized ~0.1 M NaOH solution until the endpoint is reached, indicated by a color change of the indicator.

-

Record the volume of NaOH solution used.

-

-

Data Analysis:

-

Calculate the number of moles of NaOH used to neutralize the acid.

-

Since tungstosilicic acid is tetraprotic, the number of moles of the acid is equal to the moles of NaOH divided by 4.

-

Calculate the experimental molar mass of the hydrated tungstosilicic acid:

Molar mass (hydrated) = Mass of sample / Moles of acid

-

Calculate the number of water molecules (n):

n = (Molar mass (hydrated) - Molar mass of anhydrous H₄[SiW₁₂O₄₀]) / Molar mass of H₂O

-

Advanced Characterization Techniques

While TGA and titration provide quantitative data on the number of water molecules, other techniques offer valuable insights into the structure and bonding of the water molecules within the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal, including the locations of the water molecules of hydration. This method can distinguish between coordinated water molecules and lattice water molecules held by hydrogen bonds.

Methodology Outline:

-

Crystal Growth: Grow a single crystal of tungstosilicic acid hydrate of suitable size and quality.

-

Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and the electron density map of the crystal. This map is then interpreted to locate the positions of all atoms, including the tungsten, silicon, oxygen, and the oxygen atoms of the water molecules.

Neutron Diffraction

Neutron diffraction is particularly useful for locating hydrogen atoms, which is challenging with X-ray diffraction due to their low electron density. This technique can provide detailed information about the hydrogen bonding network involving the water molecules and the Keggin anion.

Methodology Outline:

-

Sample Preparation: A deuterated sample (using D₂O) is often used to reduce incoherent scattering from hydrogen. A single crystal or a powder sample can be used.

-

Data Collection: The sample is placed in a neutron beam, and the scattered neutrons are detected to obtain a diffraction pattern.

-

Data Analysis: The diffraction data is analyzed to determine the positions of the nuclei, providing precise locations of the deuterium (B1214612) (hydrogen) atoms and a detailed picture of the hydrogen bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to probe the vibrational modes of the water molecules and the Keggin anion. The presence of water is indicated by characteristic O-H stretching and H-O-H bending vibrations.

Methodology Outline:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in a suitable solvent.

-

Spectral Acquisition: An infrared spectrum is recorded. The region around 3400 cm⁻¹ (O-H stretching) and 1630 cm⁻¹ (H-O-H bending) is of particular interest for studying water of hydration.

-

Spectral Analysis: The position, shape, and intensity of the water bands can provide information about the strength of hydrogen bonding and the different environments of the water molecules.

Conclusion

The number of hydration waters in tungstosilicic acid is a critical parameter that influences its physicochemical properties. This guide has outlined the common hydrated forms and provided detailed experimental protocols for their quantitative determination using TGA and titration. Furthermore, advanced techniques such as single-crystal X-ray diffraction, neutron diffraction, and FT-IR spectroscopy offer deeper insights into the structural role of these water molecules. For researchers and professionals in drug development and materials science, a precise characterization of the hydration state of tungstosilicic acid is essential for ensuring reproducibility and optimizing its performance in various applications.

References

Silicotungstic Acid: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicotungstic acid (H₄[SiW₁₂O₄₀]), a Keggin-type heteropoly acid, is a highly valuable compound in various scientific and industrial applications. Its strong Brønsted acidity, thermal stability, and unique catalytic properties make it a subject of significant interest, particularly in the fields of catalysis, materials science, and pharmaceutical development.[1][2] A critical aspect for its practical application, especially in organic synthesis and drug formulation, is its solubility in different solvent systems. This guide provides an in-depth overview of the solubility of silicotungstic acid in a range of organic solvents, details experimental methodologies for solubility determination, and illustrates its role in catalytic processes.

Solubility of Silicotungstic Acid in Organic Solvents

Silicotungstic acid's solubility is largely dictated by the polarity of the solvent. It exhibits high solubility in polar organic solvents, which can engage in hydrogen bonding and effectively solvate the large, highly charged Keggin anion. Conversely, it is generally insoluble in nonpolar organic solvents.[3][4]

Quantitative Solubility Data

While qualitative descriptions of silicotungstic acid's solubility are widely available, precise quantitative data in organic solvents is less commonly reported in readily accessible literature. The following tables summarize the available quantitative and qualitative solubility information.

Table 1: Quantitative Solubility of Silicotungstic Acid

| Solvent | Formula | Solubility ( g/100 mL) | Temperature (°C) |

| Water | H₂O | 10[3][4] | 20 |

Table 2: Qualitative Solubility of Silicotungstic Acid in Various Organic Solvents

| Solvent Class | Solvent | Formula | Solubility |

| Alcohols | Methanol | CH₃OH | Soluble |

| Ethanol | C₂H₅OH | Soluble[2] | |

| Ketones | Acetone | CH₃COCH₃ | Very Soluble |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Very Soluble[2] |

| Esters | Ethyl Acetate | CH₃COOC₂H₅ | Sparingly Soluble |

| Halogenated Hydrocarbons | Dichloromethane | CH₂Cl₂ | Insoluble |

| Chloroform | CHCl₃ | Insoluble | |

| Aromatic Hydrocarbons | Benzene | C₆H₆ | Insoluble |

| Toluene | C₇H₈ | Insoluble | |

| Alkanes | Hexane | C₆H₁₄ | Insoluble |

Experimental Protocols for Solubility Determination

The quantitative determination of silicotungstic acid solubility in organic solvents can be achieved through several established methods. A common and straightforward approach is the gravimetric method.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of silicotungstic acid in the desired organic solvent at a specific temperature, followed by the evaporation of a known volume of the supernatant to determine the mass of the dissolved solid.

Materials:

-

Silicotungstic acid hydrate

-

Organic solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or beaker of known weight

-

Analytical balance

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of silicotungstic acid to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a precise volume of the clear supernatant using a volumetric pipette.

-

Filter the withdrawn sample through a syringe filter compatible with the organic solvent to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. The drying temperature should be below the decomposition temperature of silicotungstic acid.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved silicotungstic acid is the final weight of the dish minus its initial weight.

-

Solubility is then calculated as grams of silicotungstic acid per 100 mL of the organic solvent.

-

Role of Silicotungstic Acid in Organic Synthesis and Drug Development

The high Brønsted acidity of silicotungstic acid makes it an effective catalyst in a variety of organic reactions, including esterification, alkylation, and hydration.[1] Its use in pharmaceutical synthesis is particularly noteworthy for its ability to promote complex molecular formations and improve reaction yields.[1]

Catalytic Role in Esterification

Esterification is a fundamental reaction in organic and medicinal chemistry. Silicotungstic acid can efficiently catalyze the reaction between a carboxylic acid and an alcohol to form an ester.

The general mechanism for acid-catalyzed esterification involves the following steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Conclusion

Silicotungstic acid's solubility is a key parameter influencing its application in organic synthesis and drug development. Its high solubility in polar organic solvents allows it to function as an efficient homogeneous catalyst in a variety of important chemical transformations. While extensive quantitative solubility data remains a subject for more specialized research, the qualitative trends and the established methodologies for its determination provide a solid foundation for its effective utilization. The continued exploration of its catalytic potential, guided by a thorough understanding of its solution behavior, will undoubtedly lead to further innovations in chemical and pharmaceutical sciences.

References

An In-depth Technical Guide on the Thermal Stability of Tungstosilicic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Tungstosilicic acid hydrate (B1144303) (H₄SiW₁₂O₄₀·nH₂O), a heteropoly acid with the Keggin structure, is a material of significant interest in catalysis, materials science, and analytical chemistry. Its thermal stability is a critical parameter that dictates its applicability in various thermal processes. This guide provides a comprehensive overview of the thermal decomposition of tungstosilicic acid hydrate, presenting quantitative data, detailed experimental protocols, and a visualization of the decomposition pathway.

Thermal Decomposition Pathway

The thermal decomposition of tungstosilicic acid hydrate is a multi-step process that involves the sequential loss of different types of water molecules, followed by the eventual breakdown of the Keggin anion structure. Initially, the more loosely bound water of crystallization (zeolitic water) is removed at lower temperatures. This is followed by the loss of water molecules more tightly associated with the acidic protons of the heteropoly acid. Finally, at higher temperatures, the anhydrous Keggin structure decomposes into its constituent metal oxides.

The overall decomposition can be summarized in the following stages:

-

Dehydration of higher hydrates: Loss of zeolitic water to form lower hydrates.

-

Dehydration of lower hydrates: Removal of water associated with the acidic protons to form the anhydrous acid.

-

Decomposition of the Keggin anion: Breakdown of the anhydrous H₄SiW₁₂O₄₀ structure into silicon and tungsten oxides.

// Nodes TSA_hydrated [label="Tungstosilicic Acid Hydrate\n(H₄SiW₁₂O₄₀·nH₂O, n>6)", fillcolor="#F1F3F4", fontcolor="#202124"]; TSA_lower_hydrate [label="Lower Hydrate\n(H₄SiW₁₂O₄₀·6H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; TSA_anhydrous [label="Anhydrous Tungstosilicic Acid\n(H₄SiW₁₂O₄₀)", fillcolor="#F1F3F4", fontcolor="#202124"]; Decomposition_products [label="Decomposition Products\n(SiO₂ + 12WO₃)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges with labels TSA_hydrated -> TSA_lower_hydrate [label="Loss of zeolitic water\n(n-6) H₂O", color="#EA4335"]; TSA_lower_hydrate -> TSA_anhydrous [label="Loss of constitutional water\n(6H₂O)", color="#EA4335"]; TSA_anhydrous -> Decomposition_products [label="Keggin structure\ndecomposition", color="#EA4335"];

// Invisible nodes for temperature ranges node [shape=plaintext, style="", fontcolor="#202124"]; temp1 [label="< 200°C"]; temp2 [label="~200-400°C"]; temp3 [label="> 400°C"];

// Position temperature ranges below the arrows {rank=same; TSA_hydrated; temp1; TSA_lower_hydrate;} {rank=same; TSA_lower_hydrate; temp2; TSA_anhydrous;} {rank=same; TSA_anhydrous; temp3; Decomposition_products;}

// Invisible edges to position the temperature labels edge [style=invis]; TSA_hydrated -> temp1; temp1 -> TSA_lower_hydrate; TSA_lower_hydrate -> temp2; temp2 -> TSA_anhydrous; TSA_anhydrous -> temp3; temp3 -> Decomposition_products; } Thermal decomposition pathway of tungstosilicic acid hydrate.

Quantitative Thermal Analysis Data

The thermal decomposition of tungstosilicic acid hydrate has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the quantitative data obtained from these analyses. It is important to note that the exact temperatures and mass losses can vary depending on the experimental conditions such as heating rate and atmosphere, as well as the initial hydration state of the sample.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Tungstosilicic Acid Hydrate

| Temperature Range (°C) | Mass Loss (%) | Number of Water Molecules Lost | Description |

| 20 - 200 | Variable | n - 6 | Loss of physisorbed and zeolitic (crystallization) water. |

| 200 - 470 | ~3.5% | 6 | Loss of constitutional water associated with the acidic protons. |

| > 470 | - | - | Decomposition of the anhydrous Keggin structure. |

Note: The initial number of water molecules, 'n', can vary, with stable phases reported at n=24, 14, and 6.[1]

Table 2: Differential Scanning Calorimetry (DSC) Data for the Decomposition of Tungstosilicic Acid Hydrate

| Peak Temperature (°C) | Enthalpy Change (ΔH) | Process |

| 70 - 163 | Endothermic | Dehydration (loss of zeolitic and crystallization water).[1] |

| ~431 | Exothermic | Decomposition of the Keggin structure into constituent oxides (without mass loss).[1] |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and accurate data. Below are representative methodologies for TGA and DSC analysis of tungstosilicic acid hydrate.

Objective: To determine the temperature-dependent mass loss of tungstosilicic acid hydrate and identify the different stages of dehydration and decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: A small amount of tungstosilicic acid hydrate (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon is used as the purge gas at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment and to carry away evolved gases.

-

Heating Program: The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass loss as a function of temperature is recorded. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sample_prep [label="Sample Preparation\n(Weigh 5-10 mg of H₄SiW₁₂O₄₀·nH₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; instrument_setup [label="Instrument Setup\n(Inert crucible, N₂/Ar purge gas at 20-50 mL/min)", fillcolor="#F1F3F4", fontcolor="#202124"]; heating [label="Heating Program\n(Ramp from ambient to 800°C at 10°C/min)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_acquisition [label="Data Acquisition\n(Record mass vs. temperature)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(Plot TGA and DTG curves, determine mass loss at each step)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> sample_prep [color="#4285F4"]; sample_prep -> instrument_setup [color="#4285F4"]; instrument_setup -> heating [color="#4285F4"]; heating -> data_acquisition [color="#4285F4"]; data_acquisition -> data_analysis [color="#4285F4"]; data_analysis -> end [color="#4285F4"]; } Experimental workflow for Thermogravimetric Analysis (TGA).

Objective: To measure the heat flow associated with the thermal transitions of tungstosilicic acid hydrate, identifying endothermic and exothermic events.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A constant flow of inert gas (e.g., nitrogen or argon) is maintained over the sample and reference pans.

-

Heating Program: The sample and reference are heated from ambient temperature to a temperature above the final decomposition point (e.g., 600°C) at a controlled, constant rate (e.g., 10°C/min).

-

Data Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic peaks are identified, and the enthalpy changes (ΔH) are calculated by integrating the peak areas.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; sample_prep [label="Sample Preparation\n(Weigh 2-5 mg of H₄SiW₁₂O₄₀·nH₂O in a sealed pan)", fillcolor="#F1F3F4", fontcolor="#202124"]; instrument_setup [label="Instrument Setup\n(Empty reference pan, N₂/Ar purge gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; heating [label="Heating Program\n(Ramp from ambient to 600°C at 10°C/min)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_acquisition [label="Data Acquisition\n(Record heat flow vs. temperature)", fillcolor="#F1F3F4", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(Identify endothermic/exothermic peaks, calculate ΔH)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> sample_prep [color="#34A853"]; sample_prep -> instrument_setup [color="#34A853"]; instrument_setup -> heating [color="#34A853"]; heating -> data_acquisition [color="#34A853"]; data_acquisition -> data_analysis [color="#34A853"]; data_analysis -> end [color="#34A853"]; } Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

The thermal stability of tungstosilicic acid hydrate is characterized by a well-defined, multi-step decomposition process. Understanding these thermal events is essential for the effective application of this compound in high-temperature catalytic processes and for the development of new materials. The provided data and protocols serve as a valuable resource for researchers and professionals working with tungstosilicic acid and related polyoxometalates.

References

An In-depth Technical Guide to the Acidity of Tungstosilicic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tungstosilicic acid (H₄[SiW₁₂O₄₀]), a heteropoly acid renowned for its exceptional Brønsted acidity, plays a pivotal role in various chemical transformations, including catalysis and drug development. Its potency surpasses that of conventional mineral acids like sulfuric acid, categorizing it as a "superacid." This technical guide provides a comprehensive exploration of the structural origins of its acidity and details the key experimental protocols for its quantitative and qualitative characterization. This document is intended to serve as a valuable resource for researchers and professionals seeking a deeper understanding and practical application of tungstosilicic acid's acidic properties.

The Genesis of Superacidity: The Keggin Structure

The remarkable acidity of tungstosilicic acid is a direct consequence of its unique molecular architecture, known as the Keggin structure. This structure consists of a central tetrahedral silicate (B1173343) anion (SiO₄⁴⁻) encapsulated by a cage of twelve tungsten oxide octahedra (WO₆). The overall formula is [SiW₁₂O₄₀]⁴⁻.

The four protons (H⁺) are charge-balancing cations associated with this large, stable polyanion. The delocalization of the negative charge over the extensive oxygen-metal framework of the Keggin anion results in a very low charge density on the surface. This charge delocalization minimizes the electrostatic attraction between the anion and the protons, facilitating their easy donation and thus imparting the compound with its profound acidic strength.

dot

Caption: The Keggin structure of tungstosilicic acid.

Quantitative Assessment of Acidity

Due to its exceptional strength, determining the pKa of tungstosilicic acid in aqueous solution is challenging, as it dissociates completely. Therefore, its acidity is often discussed in the context of the Hammett acidity function (H₀) for concentrated solutions or solid states, or through comparative studies with other acids.

| Acidity Parameter | Value/Observation | Method | Reference |

| pKa (aqueous) | Not well-defined; behaves as a strong acid with complete dissociation of the first proton. | N/A | General Chemistry Principles |

| Hammett Acidity Function (H₀) | H₀ < -8 (stronger than 100% H₂SO₄, which has H₀ = -12).[1][2] | Spectrophotometric analysis using indicators.[1][3] | [1][2] |

| Relative Acidity | Stronger than conventional mineral acids like H₂SO₄, HClO₄, and HNO₃. | Catalytic activity studies, spectroscopic measurements. | [1] |

Experimental Protocols for Acidity Characterization

A variety of techniques are employed to characterize the acidity of tungstosilicic acid, each providing unique insights into its acidic properties.

Potentiometric Titration

Potentiometric titration is a fundamental method to determine the total acid content. For a polyprotic acid like tungstosilicic acid, this method can reveal the number of acidic protons.

Methodology:

-

Preparation of Titrand: Accurately weigh approximately 0.5-1.0 g of tungstosilicic acid hydrate (B1144303) and dissolve it in 50 mL of deionized water.

-

Titrant: Use a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Apparatus: A pH meter with a glass electrode and a reference electrode (or a combination electrode) is used to monitor the pH of the solution. A magnetic stirrer ensures homogeneity.

-

Procedure:

-

Immerse the calibrated pH electrode in the tungstosilicic acid solution.

-

Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL) from a burette.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added. The equivalence point(s) are identified as the steepest inflection point(s) on the curve.

-

For more accurate determination, plot the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot corresponds to the equivalence point.

-

The number of equivalence points corresponds to the number of titratable protons.

-

dot

Caption: Workflow for potentiometric titration of tungstosilicic acid.

Temperature-Programmed Desorption of Ammonia (B1221849) (NH₃-TPD)

NH₃-TPD is a powerful technique for characterizing the acid strength distribution of solid acid catalysts. Ammonia, a basic probe molecule, adsorbs onto the acid sites, and the temperature at which it desorbs is indicative of the acid strength.

Methodology:

-

Sample Preparation: Place approximately 50-100 mg of solid tungstosilicic acid in a quartz reactor.

-

Pretreatment: Heat the sample under an inert gas flow (e.g., He or Ar) to a high temperature (typically 300-500°C) to remove adsorbed water and other impurities. The final temperature should be chosen based on the thermal stability of the acid.

-

Ammonia Adsorption: Cool the sample to a desired adsorption temperature (e.g., 100-150°C) and expose it to a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) until saturation is reached.

-

Purging: Purge the sample with an inert gas at the adsorption temperature to remove physisorbed ammonia.

-

Temperature-Programmed Desorption: Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of inert gas.

-

Detection: A thermal conductivity detector (TCD) or a mass spectrometer is used to monitor the concentration of desorbed ammonia as a function of temperature.

-

Data Analysis: The resulting TPD profile is a plot of the detector signal versus temperature. Peaks in the profile correspond to the desorption of ammonia from different types of acid sites. Low-temperature peaks are associated with weak acid sites, while high-temperature peaks indicate strong acid sites. The area under each peak is proportional to the number of acid sites of that particular strength.

dot

Caption: Experimental workflow for NH₃-TPD analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy of Adsorbed Pyridine (B92270)

FTIR spectroscopy of an adsorbed basic probe molecule, such as pyridine, is a widely used method to distinguish between Brønsted and Lewis acid sites.

Methodology:

-

Sample Preparation: A self-supporting wafer of the solid tungstosilicic acid catalyst is prepared by pressing the fine powder.

-

In-situ Cell: The wafer is placed in a specialized IR cell that allows for in-situ heat treatment and exposure to gases.

-

Activation: The sample is heated under vacuum or an inert gas flow to a high temperature (e.g., 300-400°C) to dehydrate the surface.

-

Pyridine Adsorption: After cooling to a suitable temperature (e.g., 150°C), pyridine vapor is introduced into the cell and allowed to adsorb on the catalyst surface.

-

Evacuation: Excess and physisorbed pyridine is removed by evacuating the cell at the adsorption temperature or a slightly higher temperature.

-

Spectral Acquisition: FTIR spectra are recorded at various temperatures as the sample is heated, allowing for the study of the thermal stability of the adsorbed species.

-

Data Analysis:

-

The interaction of pyridine with Brønsted acid sites results in the formation of the pyridinium (B92312) ion (PyH⁺), which exhibits characteristic IR absorption bands at approximately 1540 cm⁻¹ and 1640 cm⁻¹.

-

Pyridine coordinated to Lewis acid sites shows absorption bands at around 1450 cm⁻¹ and 1600-1630 cm⁻¹.

-

The concentration of Brønsted and Lewis acid sites can be quantified using the integrated areas of these characteristic peaks and their respective extinction coefficients.

-

dot

Caption: Logic diagram for identifying acid sites with pyridine FTIR.

Solid-State ³¹P Magic Angle Spinning (MAS) NMR Spectroscopy

For phosphorus-containing heteropoly acids like tungstophosphoric acid, ³¹P MAS NMR is a powerful tool. While tungstosilicic acid does not contain phosphorus, this technique is highly relevant to the broader class of heteropoly acids and is often used in comparative studies. It provides detailed information about the local environment of the central heteroatom.

Methodology:

-

Sample Preparation: The solid tungstosilicic acid sample is packed into a zirconia rotor. For studies involving probe molecules, the sample is first impregnated with a phosphorus-containing probe (e.g., trimethylphosphine (B1194731) oxide) dissolved in a suitable solvent, followed by solvent removal.

-

NMR Spectrometer: A high-field solid-state NMR spectrometer equipped with a magic angle spinning probe is used.

-

Data Acquisition:

-

The sample is spun at a high speed (typically 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

-

A single-pulse excitation or a cross-polarization (CP) sequence can be used to acquire the ³¹P NMR spectrum.

-

-

Data Analysis:

-

The chemical shift of the ³¹P signal provides information about the chemical environment of the phosphorus atom.

-

Changes in the chemical shift upon adsorption of probe molecules can be correlated with the acid strength.

-

Quantitative analysis of the signal intensity can provide information on the number of different phosphorus species present.

-

dot

Caption: Principle of ³¹P NMR for acidity characterization.

Applications in Drug Development and Catalysis

The potent acidity of tungstosilicic acid makes it a versatile catalyst in a wide range of organic reactions, including:

-

Esterification and Transesterification: Its ability to efficiently protonate carbonyl groups facilitates the synthesis of various esters, which are common functional groups in active pharmaceutical ingredients (APIs).

-

Alkylation and Acylation: It is an effective catalyst for Friedel-Crafts type reactions, crucial for the synthesis of many pharmaceutical intermediates.

-

Hydration and Dehydration Reactions: Its strong proton-donating ability is utilized in the addition or removal of water from organic molecules.

In the context of drug development, the use of tungstosilicic acid as a solid acid catalyst offers several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion issues compared to liquid superacids.

Conclusion

Tungstosilicic acid stands out as a remarkably strong Brønsted acid, a property endowed by its unique Keggin structure. A comprehensive understanding of its acidity is crucial for its effective application in catalysis and other fields. The experimental techniques detailed in this guide—potentiometric titration, NH₃-TPD, FTIR of adsorbed pyridine, and solid-state NMR—provide a powerful toolkit for the thorough characterization of its acidic properties. By leveraging these methods, researchers can gain valuable insights into the nature of its active sites, enabling the rational design of more efficient and selective catalytic processes.

References

An In-depth Technical Guide to the Discovery and History of Heteropoly Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical development of heteropoly acids (HPAs), a class of inorganic metal-oxygen cluster compounds. The document details the key scientific milestones, from their initial synthesis in the 19th century to the definitive elucidation of their complex structures in the early 20th century. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a thorough understanding of the foundational chemistry of these versatile compounds.

Early Observations and the Dawn of Heteropoly Acid Chemistry

The story of heteropoly acids begins in 1826 with the Swedish chemist Jöns Jacob Berzelius. While investigating the reactions of molybdic acid, he observed the formation of a yellow crystalline precipitate upon the addition of phosphoric acid to an acidified solution of ammonium (B1175870) molybdate. This substance, ammonium phosphomolybdate, is now recognized as the first synthesized heteropoly compound. Berzelius's work laid the groundwork for a new class of complex inorganic compounds, though the true nature of their structure would remain a puzzle for over a century.

Throughout the 19th century, the primary method for characterizing these new compounds was elemental analysis. Chemists would meticulously determine the weight percentages of the constituent elements (e.g., phosphorus, molybdenum, oxygen, and the cation) to derive an empirical formula. These early analytical techniques, often involving gravimetric precipitation, were crucial in establishing the stoichiometry of these complex materials. For instance, phosphorus was often determined by precipitating it as ammonium phosphomolybdate and then weighing the precipitate.

The Evolution of Structural Theories: From Simple Chains to Complex Cages

As the field of coordination chemistry developed in the late 19th and early 20th centuries, so too did the theories attempting to describe the structure of heteropoly acids.

In 1892, Christian Wilhelm Blomstrand proposed that phosphomolybdic acid and other similar "poly-acids" were composed of chain or ring configurations. This was an early attempt to move beyond simple empirical formulas and consider the spatial arrangement of the atoms.

A more sophisticated model was put forward by Arturo Miolati and further developed by Arthur Rosenheim. The Miolati-Rosenheim theory, a significant step forward, proposed a coordination complex structure. For 12-phosphotungstic acid, they suggested the formula H₇[P(W₂O₇)₆]. This formulation correctly identified a central phosphorus atom coordinated by tungstate (B81510) groups.

In 1928, the renowned chemist Linus Pauling proposed a structure for α-Keggin anions consisting of a central tetrahedral [XO₄]ⁿ⁻⁸ ion caged by twelve WO₆ octahedra. In his model, three oxygen atoms on each octahedron were shared with three neighboring octahedra, resulting in 18 bridging oxygen atoms. The remaining oxygen atoms were proposed to be bonded to protons. While this structure explained several observed properties, such as the basicity of the alkali metal salts, it could not fully account for the structure of the dehydrated acids.

The following diagram illustrates the progression of these key structural theories:

Methodological & Application

Application Notes and Protocols: Tungstosilicic Acid Hydrate as a Solid Acid Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tungstosilicic acid hydrate (B1144303) (H₄[Si(W₁₂O₄₀)]·nH₂O), also known as silicotungstic acid, is a heteropoly acid (HPA) distinguished by its strong Brønsted acidity, high thermal stability, and low corrosiveness compared to traditional mineral acids.[1][2] These properties make it a highly effective and versatile catalyst for a wide range of organic transformations.[3][4] It can be employed as a homogeneous catalyst or supported on various materials to create heterogeneous catalysts, which offer advantages in terms of separation and reusability.[1][5] This document provides detailed application notes and experimental protocols for its use in key organic reactions.

Application 1: Esterification Reactions

Tungstosilicic acid is an excellent catalyst for esterification, a fundamental reaction in the synthesis of fine chemicals, pharmaceuticals, and biofuels.[1][3] It effectively catalyzes the reaction between carboxylic acids and alcohols to form esters, often under milder conditions than conventional acid catalysts.[1] A key application is in the upgrading of bio-oil, where it facilitates the conversion of corrosive carboxylic acids, like acetic acid, into more stable esters.[1][6]

Data Presentation: Catalytic Performance in Esterification

The following table summarizes the catalytic activity of tungstosilicic acid (TSA) and its supported variants in the esterification of acetic acid with ethanol (B145695), a model reaction for bio-oil upgrading.[1]

| Catalyst | Catalyst Type | Wt% W Loading | Acetic Acid Conversion (%) | Reaction Rate (mol/g·s) | Reference |

| Tungstosilicic Acid | Homogeneous | - | 87% | 4.3 x 10⁻⁴ | [1] |

| 5% W-KIT-5 | Heterogeneous (on mesoporous silica) | 5% | 68% | 0.3 x 10⁻⁴ | [1] |

| 10% W-KIT-5 | Heterogeneous (on mesoporous silica) | 10% | 81% | 0.4 x 10⁻⁴ | [1] |

| 5% W/A150 | Heterogeneous (on amorphous silica) | 5% | 59% | 0.2 x 10⁻⁴ | [1] |

| 10% W/A150 | Heterogeneous (on amorphous silica) | 10% | 45% | 0.2 x 10⁻⁴ | [1] |

Reaction Conditions: Acetic acid to ethanol molar ratio of 1:5, temperature of 77 °C, reaction time of 8 hours, and a catalyst loading of 3 g of W per 100 g of acetic acid.[1]

Experimental Protocol: Esterification of Acetic Acid